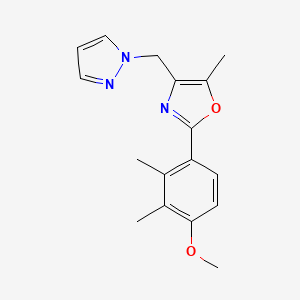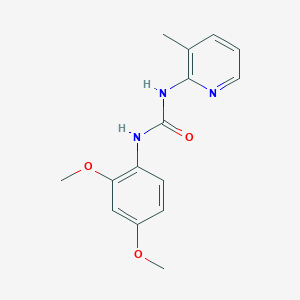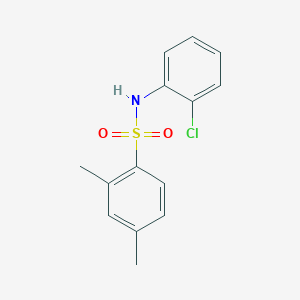![molecular formula C19H19ClN2O2 B5374071 3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5374071.png)
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. PD153035 has been shown to selectively inhibit the activity of epidermal growth factor receptor (EGFR), a transmembrane receptor that plays a crucial role in cell proliferation and differentiation.
作用機序
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone selectively binds to the ATP-binding site of EGFR, preventing the receptor from activating downstream signaling pathways that promote cell proliferation and survival. This leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cell death.
実験室実験の利点と制限
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for EGFR. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential to induce off-target effects at high concentrations.
将来の方向性
There are several future directions for research on 3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone, including:
1. Development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound.
2. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
3. Exploration of the mechanisms of resistance to this compound and development of strategies to overcome resistance.
4. Investigation of the potential of this compound as a diagnostic tool for EGFR overexpression in cancer patients.
5. Development of novel drug delivery systems for this compound to improve its solubility and bioavailability.
In conclusion, this compound is a small molecule inhibitor that has shown promising results in cancer treatment. Its selective inhibition of EGFR activity has led to decreased cell proliferation and increased apoptosis in cancer cells. However, further research is needed to overcome its limitations and explore its potential as a therapeutic agent for other diseases.
合成法
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 2-chloro-3,6-dimethylphenol with 3-chloropropylamine to form the intermediate 3-(2-chloro-3,6-dimethylphenoxy)propylamine. The intermediate is then reacted with 2-aminobenzoic acid to form this compound.
科学的研究の応用
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is overexpressed in many types of cancer, and its activity is associated with increased tumor growth and metastasis. This compound has been shown to selectively inhibit the activity of EGFR, leading to decreased cell proliferation and increased apoptosis in cancer cells.
特性
IUPAC Name |
3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-8-9-14(2)18(17(13)20)24-11-5-10-22-12-21-16-7-4-3-6-15(16)19(22)23/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMFLKRXUBTHIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5373993.png)

![3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374006.png)
![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B5374015.png)
![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)
![N-(2-methoxyethyl)-1'-[(5-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5374025.png)
![2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B5374031.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5374041.png)
![7-acetyl-6-(4-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374043.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B5374055.png)
![3-methyl-8-[(1-methyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374069.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5374087.png)